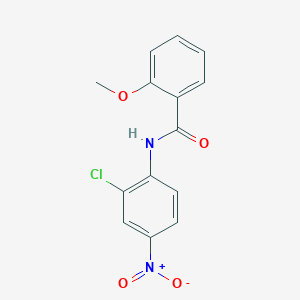

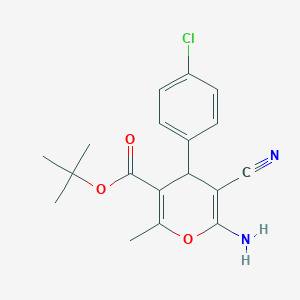

![molecular formula C21H24N6 B2923496 2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile CAS No. 902014-49-7](/img/structure/B2923496.png)

2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile” is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . Additionally, 1,3,4-thiadiazoles and 1,3-thiazoles can be obtained in a decent yield via the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes .Molecular Structure Analysis

The molecular structure of “2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile” can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum can provide information about the types and numbers of hydrogen atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving “2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile” can be studied using various techniques. For instance, the reaction of this compound with hydrazonoyl halides can lead to the formation of new heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile” can be analyzed using various techniques. For instance, the 1H-NMR spectrum can provide information about the types and numbers of hydrogen atoms in the molecule .Applications De Recherche Scientifique

Biological Activities of Pyrazoline Derivatives

Field

Biological Sciences

Application

Pyrazolines and their derivatives have been found to have significant biological and pharmacological activities. They have been used in the development of new drugs due to their nitrogen-based hetero-aromatic ring structure .

Method of Application

The study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins .

Results

The study found that the newly synthesized pyrazoline derivative had significant effects on the AchE activity and MDA level in the brain of alevins .

Synthesis of Pyrazolo[1,5-a]pyrimidines

Field

Chemistry

Application

Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .

Method of Application

The study involved the synthesis of new pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines and polysubstituted pyridines containing the 1,2,3,-triazole moiety .

Results

The newly synthesized compounds were established by elemental analysis, spectral data, and alternative synthetic route whenever possible .

Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Field

Pharmacology

Application

Certain pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity .

Method of Application

The study involved the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and testing their inhibitory activity .

Results

Compounds 14, 13 and 15 showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively .

Fluorophores Based on Pyrazolo[1,5-a]pyrimidines

Application

Pyrazolo[1,5-a]pyrimidines-based fluorophores have been developed .

Method of Application

The study involved the synthesis of new pyrazolo[1,5-a]pyrimidines-based fluorophores and testing their photobleaching performance .

Results

After continuous excitation at 365 nm with a xenon lamp (4.0 mW) at different times, the normalized fluorescence intensities of dyes 4a–g decreased by 89–94%, measured at their maximum wavelength .

Neurotoxic Potentials of Pyrazoline Derivative

Field

Neuroscience

Application

A newly synthesized pyrazoline derivative has been studied for its neurotoxic potentials .

Method of Application

The study investigated the effects of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins .

Results

Antitrypanosomal Activity of Pyrazolo[1,5-a]pyrimidines

Application

Pyrazolo[1,5-a]pyrimidines have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Method of Application

The study involved the synthesis of new pyrazolo[1,5-a]pyrimidines and testing their antitrypanosomal activity .

Orientations Futures

The future directions for the research on “2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile” could involve further exploration of its biological activities and potential applications in pharmaceuticals. The development of novel CDK2 inhibitors is one potential area of interest .

Propriétés

IUPAC Name |

2-[4-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6/c1-15-4-6-18(7-5-15)20-17(3)24-27-19(14-16(2)23-21(20)27)26-12-10-25(9-8-22)11-13-26/h4-7,14H,9-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIQDDGNDJYKEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCN(CC4)CC#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

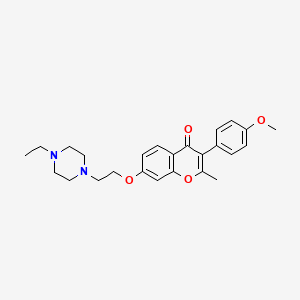

![6-[[4-(3-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2923414.png)

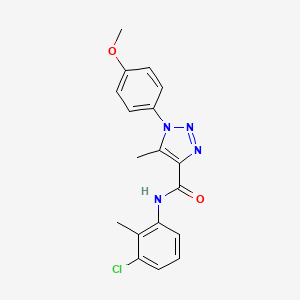

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2923415.png)

![4-Chloro-2-{[(4-chloro-2,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2923423.png)

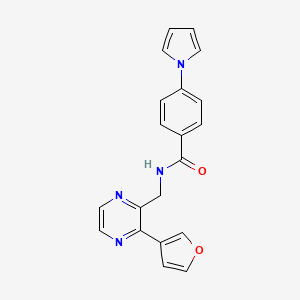

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2923426.png)

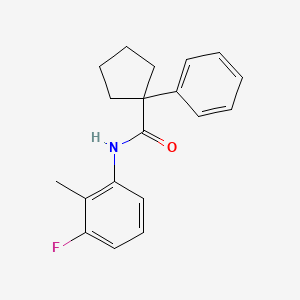

![3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2923427.png)

![6-Methyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2923428.png)

![Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2923432.png)

![1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine](/img/structure/B2923434.png)